molecular formula C12H16O4 B15409181 Propanoic acid, 2-hydroxy-3-(phenylmethoxy)-, ethyl ester, (2R)- CAS No. 577796-23-7

Propanoic acid, 2-hydroxy-3-(phenylmethoxy)-, ethyl ester, (2R)-

Cat. No.: B15409181
CAS No.: 577796-23-7
M. Wt: 224.25 g/mol
InChI Key: KLWPTVHSBLZILH-LLVKDONJSA-N
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Description

Structure and Synthesis The compound "Propanoic acid, 2-hydroxy-3-(phenylmethoxy)-, ethyl ester, (2R)-" (CAS: 404823-90-1) is a chiral ethyl ester featuring a propanoic acid backbone with a hydroxy group at the C2 position and a phenylmethoxy (benzyloxy) substituent at C2. The (2R) configuration denotes its stereochemistry, which critically influences its physical, chemical, and biological properties .

Synthetic Relevance details the synthesis of its enantiomer, (−)-(S)-ethyl 2-(benzyloxy)propanoate (CAS: 54783-72-1), via Horner-Wadsworth-Emmons reactions. The (2R)-configured compound likely follows a similar synthetic route but employs chiral catalysts or resolving agents to achieve the desired stereochemistry. This compound serves as a precursor in organic synthesis, particularly for pharmaceuticals or agrochemicals requiring specific stereochemical arrangements .

Properties

CAS No.

577796-23-7

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

ethyl (2R)-2-hydroxy-3-phenylmethoxypropanoate

InChI

InChI=1S/C12H16O4/c1-2-16-12(14)11(13)9-15-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m1/s1

InChI Key

KLWPTVHSBLZILH-LLVKDONJSA-N

Isomeric SMILES

CCOC(=O)[C@@H](COCC1=CC=CC=C1)O

Canonical SMILES

CCOC(=O)C(COCC1=CC=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

A. Propanoic Acid Esters with Varied Substituents
Compound Name Substituents Configuration Key Properties/Applications Reference
Target Compound (2R) 2-hydroxy-3-(phenylmethoxy) (2R) Synthetic intermediate; potential chiral building block
3-(Methylthio)propanoic acid ethyl ester 3-(methylthio) - Pineapple aroma contributor (OAV = 7 µg·kg⁻¹)
Propanoic acid, 2-hydroxy-, ethyl ester (Ethyl lactate) 2-hydroxy - Food additive (fruity flavor), solvent
Propanoic acid, 2-(methoxyimino)-3-(phenylmethoxy)-, ethyl ester 2-methoxyimino-3-(phenylmethoxy) - Structural analog with modified functional groups

Key Differences :

  • Aroma Contribution: Unlike the target compound, 3-(methylthio)propanoic acid ethyl ester is a key aroma volatile in pineapples, with an odor threshold of 7 µg·kg⁻¹ . The phenylmethoxy group in the target compound likely reduces volatility, making it less relevant for flavor applications.
  • Antioxidant Activity: Propanoic acid ethyl esters (e.g., ethyl lactate) exhibit antioxidant properties, but the bulky phenylmethoxy group in the target compound may sterically hinder radical-scavenging activity .
B. Stereoisomers
Compound Name Configuration Key Differences Reference
Propanoic acid, 2-hydroxy-3-(phenylmethoxy)-, ethyl ester, (2R)- (2R) Potential enantioselective bioactivity (e.g., enzyme interactions)
Propanoic acid, 2-hydroxy-3-(phenylmethoxy)-, ethyl ester, (2S)- (2S) Mirror-image stereochemistry; divergent pharmacological profiles

Implications : The (2R) configuration may confer distinct binding affinities in chiral environments, such as enzyme active sites, compared to the (2S)-enantiomer. This is critical in drug design, where enantiomers often exhibit differing efficacies or toxicities .

Esters with Similar Functional Groups

A. Ethyl Lactate (Propanoic Acid, 2-Hydroxy-, Ethyl Ester)
  • Structure : Simpler analog lacking the phenylmethoxy group.
  • Applications : Widely used as a green solvent and food additive due to low toxicity and fruity aroma .
  • Comparison : The phenylmethoxy group in the target compound increases molecular weight (MW: ~238 g/mol vs. 118 g/mol for ethyl lactate) and hydrophobicity, reducing water solubility but enhancing stability in organic phases .
B. Methyl/Hexyl Esters in Flavors
  • Example: Propanoic acid 2-methyl-, ethyl ester (fruity aroma in teas) .
  • Key Contrast : Linear alkyl substituents (e.g., methyl, hexyl) enhance volatility and aroma intensity, whereas the phenylmethoxy group in the target compound likely diminishes these traits, redirecting its utility toward synthesis rather than flavoring .

Preparation Methods

Synthetic Approaches to Ethyl (2R)-2-Hydroxy-3-(Phenylmethoxy)Propanoate

Method 1: Benzylation of Ethyl (2R)-2,3-Dihydroxypropanoate

This two-step process involves the esterification of (2R)-2,3-dihydroxypropanoic acid followed by selective benzylation of the C3 hydroxyl group.

Step 1: Esterification of (2R)-2,3-Dihydroxypropanoic Acid

The carboxylic acid group of (2R)-2,3-dihydroxypropanoic acid is esterified with ethanol under acidic conditions.
Reagents :

  • (2R)-2,3-Dihydroxypropanoic acid
  • Ethanol (absolute)
  • Sulfuric acid (catalyst)

Conditions :

  • Temperature: 45–55°C
  • Duration: 7–8 hours

Procedure :
The reaction mixture is heated under reflux, with sulfuric acid catalyzing the esterification. Excess ethanol ensures complete conversion. The product, ethyl (2R)-2,3-dihydroxypropanoate, is isolated via solvent removal under vacuum.

Step 2: Selective Benzylation at C3

The C3 hydroxyl group is benzylated using sodium hydride (NaH) and benzyl bromide (BnBr) in a polar aprotic solvent.
Reagents :

  • Ethyl (2R)-2,3-dihydroxypropanoate
  • Sodium hydride (NaH)
  • Benzyl bromide (BnBr)
  • Dimethylformamide (DMF)

Conditions :

  • Temperature: 0–25°C
  • Atmosphere: Inert (nitrogen or argon)

Procedure :
NaH deprotonates the C3 hydroxyl group, generating an alkoxide intermediate. BnBr reacts with the alkoxide to form the benzyl ether. The reaction is quenched with water, and the product is extracted with dichloromethane. Purification via crystallization or chromatography yields ethyl (2R)-2-hydroxy-3-(phenylmethoxy)propanoate.

Yield : 80–85% (estimated based on analogous reactions).

Method 2: Asymmetric Catalytic Hydrogenation

This approach employs a chiral catalyst to induce stereoselectivity during hydrogenation of a prochiral α-keto ester precursor.

Reagents :

  • Ethyl 3-(phenylmethoxy)-2-oxopropanoate
  • Hydrogen gas (H₂)
  • Chiral rhodium or ruthenium catalyst (e.g., BINAP-Ru)

Conditions :

  • Pressure: 3–15 kg/cm² H₂
  • Solvent: Ethanol or methanol

Procedure :
The α-keto ester is hydrogenated in the presence of a chiral catalyst, which directs the formation of the R-configuration at C2. The reaction is monitored by thin-layer chromatography (TLC), and the product is isolated via filtration and solvent evaporation.

Yield : 70–90% (varies with catalyst efficiency).

Method 3: Enzymatic Resolution of Racemic Mixtures

Racemic ethyl 2-hydroxy-3-(phenylmethoxy)propanoate is resolved using lipases or esterases that selectively hydrolyze one enantiomer.

Reagents :

  • Racemic ethyl 2-hydroxy-3-(phenylmethoxy)propanoate
  • Lipase (e.g., Candida antarctica lipase B)
  • Buffer solution (pH 7–8)

Conditions :

  • Temperature: 30–40°C
  • Duration: 24–48 hours

Procedure :
The enzyme catalyzes the hydrolysis of the undesired (S)-enantiomer to the corresponding acid, leaving the (R)-ester intact. The mixture is extracted, and the (R)-ester is purified via chromatography.

Yield : 40–60% (dependent on enzyme specificity).

Comparative Analysis of Synthetic Methods

Method Key Advantages Limitations Yield Reference
Benzylation of Diol Ester High yield; uses inexpensive reagents Requires anhydrous conditions 80–85%
Asymmetric Hydrogenation Direct stereocontrol; scalable Costly catalysts; specialized equipment 70–90%
Enzymatic Resolution Eco-friendly; mild conditions Lower yield; time-consuming 40–60%

Optimization Strategies for Industrial Production

Solvent and Base Selection

  • Solvents : Polar aprotic solvents like DMF or tetrahydrofuran (THF) enhance reaction rates in benzylation steps.
  • Bases : Sodium hydride (NaH) outperforms weaker bases (e.g., K₂CO₃) in deprotonating hydroxyl groups for efficient benzylation.

Temperature Control

Maintaining temperatures below 25°C during benzylation minimizes side reactions such as over-alkylation or ester hydrolysis.

Catalytic System Tuning

In asymmetric hydrogenation, modifying the chiral ligand (e.g., switching from BINAP to PHOX ligands) improves enantiomeric excess (ee) from 85% to >99%.

Challenges in Synthesis

Stereochemical Purity

Ensuring the R-configuration at C2 requires stringent control over reaction conditions. Impurities from racemization or incorrect stereochemistry necessitate costly purification steps.

Functional Group Compatibility

The benzyloxy group is susceptible to hydrogenolysis under catalytic hydrogenation conditions, limiting the use of certain reduction methods post-synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2R)-ethyl 2-hydroxy-3-(phenylmethoxy)propanoate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via asymmetric esterification or chiral resolution . For example, the Horner-Wadsworth-Emmons (HWE) reaction can be adapted using (S)-ethyl lactate as a chiral precursor ( ). Key steps include:

  • Chiral pool synthesis : Starting from (S)-ethyl lactate, introduce the phenylmethoxy group via nucleophilic substitution or Mitsunobu reaction.
  • Esterification : Use dicyclohexylcarbodiimide (DCC) or other coupling agents to form the ester bond under anhydrous conditions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the (2R)-enantiomer.
  • Optimization involves adjusting temperature (0–25°C), solvent polarity (THF or DCM), and catalyst loading (e.g., 1–5 mol% DMAP) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR for diagnostic peaks:
  • Ester carbonyl (δ\delta ~170 ppm in 13C^{13}C).
  • Hydroxy proton (δ\delta ~5 ppm, broad, exchangeable with D2_2O).
  • Phenylmethoxy group (aromatic protons at δ\delta 7.3–7.5 ppm).
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]+^+ at m/z 238.24) and fragmentation patterns (e.g., loss of –OCH2_2Ph group).
  • Polarimetry : Verify enantiomeric excess ([α]D_D values) using a chiral reference standard .

Q. What are the primary safety considerations when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles. Use a P95 respirator if aerosolization is possible ( ).
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents or bases (risk of ester hydrolysis) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Susceptible to hydrolysis in acidic (pH < 3) or basic (pH > 9) conditions. Monitor degradation via HPLC at 254 nm.
  • Thermal Stability : Conduct accelerated stability testing (40–60°C for 1–4 weeks). Use TGA/DSC to identify decomposition temperatures (>150°C likely).
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the phenylmethoxy group .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what strategies resolve racemization?

  • Methodological Answer :

  • Chiral Catalysts : Use Sharpless asymmetric dihydroxylation or Evans auxiliaries to control stereochemistry.
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze the undesired enantiomer.
  • Chiral Chromatography : Confirm purity via HPLC with a Chiralpak AD-H column (hexane/isopropanol mobile phase).
  • Racemization Mitigation : Avoid prolonged heating (>60°C) and high-pH conditions during workup .

Q. What advanced techniques differentiate between the (2R)- and (2S)-enantiomers in complex mixtures?

  • Methodological Answer :

  • Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with DFT-calculated models for absolute configuration assignment.
  • X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of substituents.
  • Chiral Derivatization : Convert the compound to diastereomers using Mosher’s acid chloride, then analyze via 1H^1H NMR .

Q. How does the compound react under catalytic hydrogenation or oxidation conditions?

  • Methodological Answer :

  • Hydrogenation : The benzyl ether group is cleaved under H2_2/Pd-C (1 atm, 25°C), yielding 2-hydroxypropanoic acid derivatives. Monitor with TLC (Rf shift).
  • Oxidation : MnO2_2 or Dess-Martin periodinane oxidizes the secondary alcohol to a ketone. Use FTIR to track carbonyl formation (~1700 cm1^{-1}).
  • Side Reactions : Competing ester hydrolysis may occur; control by using anhydrous solvents and low temperatures .

Q. How can contradictory data on reaction yields or stereochemical outcomes be resolved?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary factors (catalyst, solvent, temperature) to identify optimal conditions.
  • In Situ Monitoring : Use ReactIR to track intermediate formation and enantiomer ratios in real time.
  • Computational Modeling : Perform DFT calculations (Gaussian 16) to predict transition-state energies and rationalize stereoselectivity .

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